(2S)-2-({4-[Bis(4-fluorophenyl)methyl]piperazine-1-carbonyl}amino)-3-phenylpropanoic acid
Overview
Description
(2S)-2-({4-[Bis(4-fluorophenyl)methyl]piperazine-1-carbonyl}amino)-3-phenylpropanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with bis(4-fluorophenyl)methyl and a phenylpropanoic acid moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({4-[Bis(4-fluorophenyl)methyl]piperazine-1-carbonyl}amino)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of Bis(4-fluorophenyl)methyl Group: This step involves the reaction of the piperazine derivative with bis(4-fluorophenyl)methyl halide in the presence of a base.
Coupling with Phenylpropanoic Acid: The final step involves coupling the substituted piperazine with phenylpropanoic acid using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({4-[Bis(4-fluorophenyl)methyl]piperazine-1-carbonyl}amino)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The aromatic rings and piperazine moiety can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2S)-2-({4-[Bis(4-fluorophenyl)methyl]piperazine-1-carbonyl}amino)-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-({4-[Bis(4-fluorophenyl)methyl]piperazine-1-carbonyl}amino)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(4-fluorophenyl)methyl derivatives: Compounds with similar bis(4-fluorophenyl)methyl groups.
Piperazine derivatives: Compounds containing the piperazine ring.
Phenylpropanoic acid derivatives: Compounds with the phenylpropanoic acid moiety.
Uniqueness
(2S)-2-({4-[Bis(4-fluorophenyl)methyl]piperazine-1-carbonyl}amino)-3-phenylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[4-[bis(4-fluorophenyl)methyl]piperazine-1-carbonyl]amino]-3-phenylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F2N3O3/c28-22-10-6-20(7-11-22)25(21-8-12-23(29)13-9-21)31-14-16-32(17-15-31)27(35)30-24(26(33)34)18-19-4-2-1-3-5-19/h1-13,24-25H,14-18H2,(H,30,35)(H,33,34) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWXZOUICNSUOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC(CC4=CC=CC=C4)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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